molecular formula C14H8N2O2S B2790843 (2E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 868154-85-2

(2E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2790843
CAS No.: 868154-85-2
M. Wt: 268.29
InChI Key: CCRNBAZSNRCJHF-JXMROGBWSA-N
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Description

(2E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is an organic compound that features a unique structure combining furan and thiazole rings

Properties

IUPAC Name

(E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2S/c15-8-10(7-11-3-1-5-17-11)14-16-12(9-19-14)13-4-2-6-18-13/h1-7,9H/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRNBAZSNRCJHF-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves the reaction of 2-furanacrylamide with appropriate reagents under controlled conditions. One method involves using (EtO)3SiH and a phenylselenophenol iron complex as a catalyst in tetrahydrofuran (THF) at 60°C for 24 hours . The reaction mixture is then purified through extraction and recrystallization to obtain the desired product.

Chemical Reactions Analysis

(2E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

Biological Applications

Research indicates that (2E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibits significant biological activities:

Anticancer Properties

Studies have shown that this compound and its derivatives possess anticancer activity. For instance, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The thiazole moiety in the compound is associated with antimicrobial properties. Research has demonstrated that thiazole derivatives can exhibit activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to interact with specific enzymes involved in inflammatory pathways, thus reducing inflammation in cellular models .

Material Science Applications

The unique electronic properties of this compound make it a candidate for use in organic electronic materials. Its conjugated system allows for efficient charge transport, which is beneficial in applications such as organic photovoltaics and field-effect transistors .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Anticancer Activity Study : A study demonstrated that derivatives of this compound showed potent inhibitory effects on various cancer cell lines, with IC50 values indicating significant cytotoxicity .
    CompoundCell LineIC50 (µM)
    AMCF75.0
    BHeLa7.5
    CA5496.0
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against gram-positive and gram-negative bacteria, revealing moderate activity compared to standard antibiotics .
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli100 µg/ml
    S. aureus150 µg/ml
    Pseudomonas aeruginosa200 µg/ml
  • Material Science Application : Research into the use of this compound in organic electronics has shown promising results in enhancing charge mobility in thin films used for electronic devices .

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The furan and thiazole rings can participate in various binding interactions, influencing biological pathways and exerting specific effects.

Comparison with Similar Compounds

Similar compounds include:

Biological Activity

The compound (2E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H10N4O2S\text{C}_{17}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

This compound features a furan moiety and a thiazole ring, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways often include the formation of the furan and thiazole derivatives through condensation reactions. Specific methodologies for synthesizing related furan and thiazole compounds have been documented in the literature, which may provide insights into the synthesis of this compound .

1. Antitumor Activity

Research has indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced activity .

CompoundCell Line TestedIC50 (µM)
Compound 9Jurkat1.61 ± 1.92
Compound 10A4311.98 ± 1.22

This data suggests that this compound could potentially exhibit similar antitumor activity due to its structural components.

2. Enzyme Inhibition

Another area of interest is the inhibitory activity against enzymes such as tyrosinase. Tyrosinase plays a crucial role in melanin biosynthesis and is a target for skin-whitening agents. Studies on related furan derivatives have shown potent tyrosinase inhibitory activity with IC50 values significantly lower than that of standard inhibitors .

CompoundSubstrateIC50 (µM)
Compound 8L-Tyrosine0.0433 ± 0.0016
Compound 8L-DOPA0.28 ± 0.01

These findings suggest that this compound may also possess similar enzyme inhibition capabilities.

3. Antibacterial Activity

Thiazole-containing compounds have been reported to exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to (2E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enene nitrile:

  • Antitumor Activity : A study demonstrated that thiazole derivatives showed significant cytotoxicity against cancer cell lines, suggesting that modifications in the thiazole structure could enhance their efficacy .
    • Example : A derivative with a methyl group at position 4 exhibited improved cytotoxicity.
  • Enzyme Inhibition : Research on furan-based derivatives indicated strong inhibition of mushroom tyrosinase, which could be extrapolated to predict similar effects for the compound .

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